molecular formula C16H15N3O3S B2971811 (2,5-Dimethylfuran-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396682-43-1

(2,5-Dimethylfuran-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2971811
CAS No.: 1396682-43-1
M. Wt: 329.37
InChI Key: IUXSOYAXPJIDCP-UHFFFAOYSA-N
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Description

The compound (2,5-Dimethylfuran-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including furan, thiophene, oxadiazole, and azetidine

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylfuran, thiophene-3-carboxylic acid, and 1,2,4-oxadiazole derivatives.

    Step 1 Formation of the Oxadiazole Ring: Thiophene-3-carboxylic acid is reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring.

    Step 2 Azetidine Ring Formation: The oxadiazole derivative is then subjected to a cyclization reaction with an appropriate azetidine precursor under basic conditions to form the azetidine ring.

    Step 3 Coupling with 2,5-Dimethylfuran: Finally, the azetidine-oxadiazole intermediate is coupled with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methanone group can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its multiple heteroatoms.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound’s structural motifs are common in molecules with antimicrobial properties.

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug discovery, particularly in targeting specific receptors or enzymes.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The presence of multiple heteroatoms allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethylfuran-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of azetidine.

    (2,5-Dimethylfuran-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of azetidine.

Uniqueness

The presence of the azetidine ring in (2,5-Dimethylfuran-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone imparts unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs with pyrrolidine or piperidine rings.

This compound and its various aspects

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-5-13(10(2)21-9)16(20)19-6-12(7-19)15-17-14(18-22-15)11-3-4-23-8-11/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSOYAXPJIDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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